2-((4,6-Dimethylpyrimidin-2-yl)thio)-N-(5-fluoro-2-methylphenyl)acetamide
Overview
Description
2-((4,6-Dimethylpyrimidin-2-yl)thio)-N-(5-fluoro-2-methylphenyl)acetamide is a synthetic organic compound that belongs to the class of acetamides It is characterized by the presence of a pyrimidine ring substituted with dimethyl groups and a thioether linkage to a fluorinated phenylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4,6-Dimethylpyrimidin-2-yl)thio)-N-(5-fluoro-2-methylphenyl)acetamide typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as acetylacetone and guanidine.
Thioether Formation: The pyrimidine derivative is then reacted with a thiol compound to form the thioether linkage.
Acetamide Formation: The final step involves the reaction of the thioether intermediate with 5-fluoro-2-methylaniline and acetic anhydride to form the desired acetamide compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thioether linkage, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions may target the pyrimidine ring or the acetamide moiety, potentially leading to the formation of amines or alcohols.
Substitution: The aromatic rings in the compound may undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution Reagents: Halogens, nitrating agents, sulfonating agents
Major Products
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation of the thioether linkage may yield sulfoxides or sulfones, while reduction of the acetamide moiety may produce amines.
Scientific Research Applications
2-((4,6-Dimethylpyrimidin-2-yl)thio)-N-(5-fluoro-2-methylphenyl)acetamide may have various scientific research applications, including:
Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs targeting specific enzymes or receptors.
Agricultural Chemistry: Possible application as a pesticide or herbicide due to its unique chemical structure.
Materials Science: Utilization in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-((4,6-Dimethylpyrimidin-2-yl)thio)-N-(5-fluoro-2-methylphenyl)acetamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-((4,6-Dimethylpyrimidin-2-yl)thio)-N-phenylacetamide
- 2-((4,6-Dimethylpyrimidin-2-yl)thio)-N-(4-fluorophenyl)acetamide
- 2-((4,6-Dimethylpyrimidin-2-yl)thio)-N-(5-chloro-2-methylphenyl)acetamide
Uniqueness
The uniqueness of 2-((4,6-Dimethylpyrimidin-2-yl)thio)-N-(5-fluoro-2-methylphenyl)acetamide lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to similar compounds. The presence of the fluorine atom and the methyl groups on the aromatic rings may influence its reactivity and interactions with biological targets.
Properties
IUPAC Name |
2-(4,6-dimethylpyrimidin-2-yl)sulfanyl-N-(5-fluoro-2-methylphenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN3OS/c1-9-4-5-12(16)7-13(9)19-14(20)8-21-15-17-10(2)6-11(3)18-15/h4-7H,8H2,1-3H3,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWWYONRBRMCIFQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)NC(=O)CSC2=NC(=CC(=N2)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FN3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
303091-11-4 | |
Record name | 2-((4,6-DIMETHYL-2-PYRIMIDINYL)THIO)-N-(5-FLUORO-2-METHYLPHENYL)ACETAMIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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